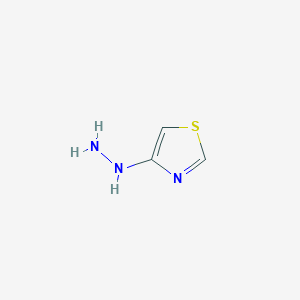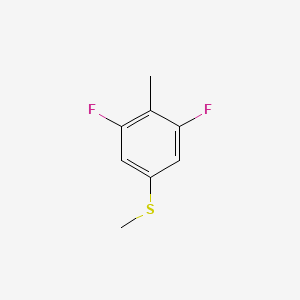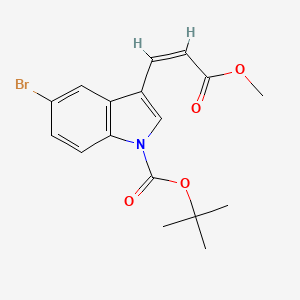
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in this compound suggests its potential utility in various chemical reactions and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acrylation: The protected and brominated indole is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free indole.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: The free indole derivative.
Coupling: Complex indole-based molecules with extended conjugation or functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.
相似化合物的比较
Similar Compounds
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate: Lacks the Boc protecting group, which might affect its reactivity and biological activity.
Methyl (Z)-3-(5-Chloro-1-Boc-3-indolyl)acrylate: Substitution of bromine with chlorine, which could influence its chemical properties and reactivity.
Methyl (Z)-3-(5-Bromo-1-Boc-2-indolyl)acrylate: Variation in the position of the Boc group, potentially altering its chemical behavior.
Uniqueness
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is unique due to the combination of the bromine atom and the Boc protecting group, which provides specific reactivity patterns and potential for selective transformations in synthetic chemistry.
属性
分子式 |
C17H18BrNO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-3-[(Z)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H18BrNO4/c1-17(2,3)23-16(21)19-10-11(5-8-15(20)22-4)13-9-12(18)6-7-14(13)19/h5-10H,1-4H3/b8-5- |
InChI 键 |
NMBXSXYZZUQPIQ-YVMONPNESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)/C=C\C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


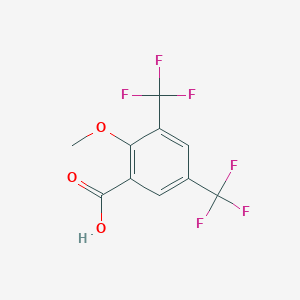
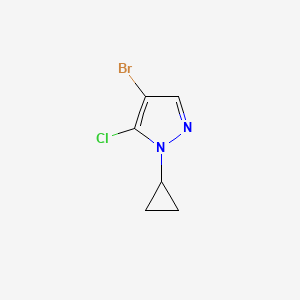
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
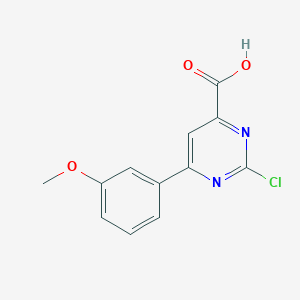

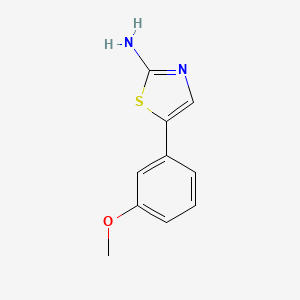
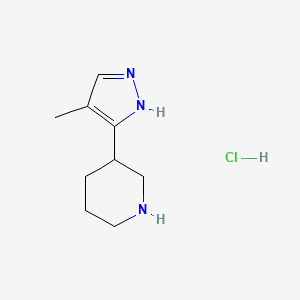
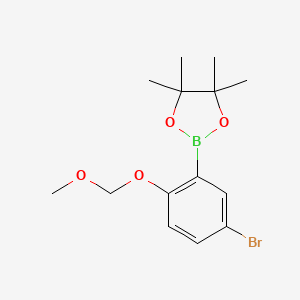

![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)


